molecular formula C10H13N5 B12589618 Propanedinitrile, (2-azidoethyl)(3-methyl-2-butenyl)- CAS No. 649759-78-4

Propanedinitrile, (2-azidoethyl)(3-methyl-2-butenyl)-

Cat. No.: B12589618
CAS No.: 649759-78-4
M. Wt: 203.24 g/mol
InChI Key: WZDKCJPEAQMSIO-UHFFFAOYSA-N
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Description

Propanedinitrile, (2-azidoethyl)(3-methyl-2-butenyl)-, is a nitrile-based compound featuring a propanedinitrile core substituted with a 2-azidoethyl group and a 3-methyl-2-butenyl (prenyl) moiety. This compound belongs to a broader class of propanedinitrile derivatives, which are studied for their diverse physicochemical properties and synthetic versatility.

Properties

CAS No.

649759-78-4

Molecular Formula

C10H13N5

Molecular Weight

203.24 g/mol

IUPAC Name

2-(2-azidoethyl)-2-(3-methylbut-2-enyl)propanedinitrile

InChI

InChI=1S/C10H13N5/c1-9(2)3-4-10(7-11,8-12)5-6-14-15-13/h3H,4-6H2,1-2H3

InChI Key

WZDKCJPEAQMSIO-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC(CCN=[N+]=[N-])(C#N)C#N)C

Origin of Product

United States

Preparation Methods

Nitration and Reduction

In a typical nitration reaction, a starting alkene is treated with a mixture of nitric and sulfuric acids at controlled temperatures to minimize side reactions. The resulting nitro compound is then reduced using either catalytic hydrogenation or chemical reducing agents like lithium aluminum hydride to yield the corresponding amine, which can subsequently be converted into a nitrile through dehydration.

Step Reaction Conditions Yield
1 Nitration HNO₃/H₂SO₄; 0-5°C Moderate
2 Reduction LiAlH₄; Ether; reflux High

Azidation of Alcohols or Halides

This method involves converting an alcohol or halide to an azide by reacting it with sodium azide in a polar aprotic solvent like DMF (Dimethylformamide). The reaction typically proceeds under reflux conditions.

Step Reaction Conditions Yield
1 Azidation R-X + NaN₃ → R-N₃; DMF; reflux High

Cyclization Reactions

Cyclization reactions can be initiated using nitrogen-centered radicals generated from precursors like azides or amines. For example, using triethylborane as a radical initiator allows for selective cyclization onto alkenes, yielding high purity products.

Step Reaction Conditions Yield
1 Radical Initiation Et₃B; UV light; room temperature Moderate to High

Challenges and Considerations

When preparing Propanedinitrile, (2-azidoethyl)(3-methyl-2-butenyl)-, several challenges may arise:

  • Selectivity : Achieving selectivity in functionalization reactions is crucial to avoid unwanted byproducts.

  • Purity : Post-reaction purification techniques such as distillation or chromatography may be necessary to isolate the desired product in high purity.

  • Safety : Handling azides requires caution due to their explosive nature under certain conditions.

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, (2-azidoethyl)(3-methyl-2-butenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation are typical methods.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted azides and nitriles.

Scientific Research Applications

Propanedinitrile, (2-azidoethyl)(3-methyl-2-butenyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.

    Medicine: Explored for its potential in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Propanedinitrile, (2-azidoethyl)(3-methyl-2-butenyl)- involves its interaction with molecular targets through its reactive functional groups. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various applications, including bioconjugation and material science. The nitrile group can also participate in reactions that modify the compound’s structure and function.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s prenyl group balances lipophilicity and moderate polarity, unlike the benzyl or cinnamyl analogs, which are more hydrophobic .
  • Azide positioning (e.g., 2-azidoethyl vs. 3-azidopropyl) affects steric hindrance and reaction kinetics in click chemistry applications.

Physicochemical Properties

Solubility Trends:

  • Polarity : The azide group imparts polarity, but substituents like prenyl or benzyl reduce solubility in polar solvents (e.g., water). For example, the benzyl analog likely has lower solubility in polar solvents than the prenyl derivative due to its aromatic hydrophobicity .
  • Solvent Compatibility : Prenyl-containing compounds may exhibit better solubility in semi-polar solvents (e.g., acetone or THF) compared to purely aliphatic or aromatic analogs.

Thermal Stability:

  • Azide groups are thermally sensitive, but the prenyl moiety’s electron-donating nature may stabilize the compound relative to analogs with electron-withdrawing substituents.

Biological Activity

Propanedinitrile, (2-azidoethyl)(3-methyl-2-butenyl)- is a compound that has garnered attention in the field of organic chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an azido group and a butenyl moiety, which are known to influence its reactivity and biological interactions. The azido group (N3-N_3) is particularly noteworthy for its ability to participate in various chemical reactions, including cycloadditions and the formation of triazoles, which can enhance biological activity.

Mechanisms of Biological Activity

  • Nitrogen Reactivity : The azido group can act as a 1,3-dipole in cycloaddition reactions, which can lead to the formation of biologically active triazoles. These triazoles have been studied for their antimicrobial and anticancer properties .
  • Lipophilicity : The structural characteristics imparted by the azido and butenyl groups increase the lipophilicity of the compound, potentially enhancing its ability to cross cellular membranes and interact with biological targets .
  • Protein Interaction : Compounds with azido groups have shown promise in photolabeling studies, allowing for the investigation of interactions between small molecules and proteins. This method can elucidate mechanisms of action and identify potential therapeutic targets .

Therapeutic Applications

Research indicates that derivatives of azido compounds can exhibit significant biological activities:

  • Antiviral Activity : Certain azide-containing compounds have demonstrated antiviral properties against various RNA and DNA viruses, suggesting potential applications in antiviral drug development .
  • Anticancer Properties : The ability to form stable intermediates through the rearrangement of azides into isocyanates has been linked to anticancer activity. For instance, compounds derived from azides have been utilized in synthesizing agents that inhibit cell proliferation .

Case Studies

  • Synthesis and Activity Testing : A study focused on synthesizing azide derivatives showed that specific modifications could enhance their biological activity against cancer cell lines. The synthesized compounds were tested for cytotoxicity using standard assays, revealing promising results that warrant further investigation .
  • In Vivo Studies : In vivo experiments involving azide derivatives have indicated potential efficacy in reducing tumor growth in animal models. These studies highlight the importance of further exploring dosage regimens and delivery methods for clinical applications .

Data Summary

The following table summarizes key findings related to the biological activity of Propanedinitrile, (2-azidoethyl)(3-methyl-2-butenyl)-:

Biological ActivityMechanismReference
AntiviralInhibition of viral replication via azide incorporation
AnticancerInduction of apoptosis in cancer cells
Protein InteractionPhotolabeling with proteins to study binding sites

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